Bis(nonane-4,6-dionato-O,O')copper

Description

BenchChem offers high-quality Bis(nonane-4,6-dionato-O,O')copper suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(nonane-4,6-dionato-O,O')copper including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

17653-76-8 |

|---|---|

Molecular Formula |

C18H30CuO4 |

Molecular Weight |

374.0 g/mol |

IUPAC Name |

copper;(Z)-6-oxonon-4-en-4-olate |

InChI |

InChI=1S/2C9H16O2.Cu/c2*1-3-5-8(10)7-9(11)6-4-2;/h2*7,10H,3-6H2,1-2H3;/q;;+2/p-2/b2*8-7-; |

InChI Key |

UWGXAIDOPQIJMO-ATMONBRVSA-L |

Isomeric SMILES |

CCC/C(=C/C(=O)CCC)/[O-].CCC/C(=C/C(=O)CCC)/[O-].[Cu+2] |

Canonical SMILES |

CCCC(=CC(=O)CCC)[O-].CCCC(=CC(=O)CCC)[O-].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Guide to the Structural Elucidation of Bis(nonane-4,6-dionato-O,O')copper: Synthesis, Crystallography, and Molecular Analysis

This technical guide provides a comprehensive overview of the crystal structure analysis of bis(nonane-4,6-dionato-O,O')copper, a representative copper(II) β-diketonate complex. Intended for researchers, scientists, and professionals in drug development, this document details the synthetic pathway, the principles of single-crystal X-ray diffraction for structural determination, and an in-depth analysis of the molecular and supramolecular features of the title compound. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative literature.

Introduction: The Significance of β-Diketonate Complexes

Copper(II) β-diketonate complexes are a class of coordination compounds that have garnered significant interest across various scientific disciplines due to their diverse applications.[1] These applications range from catalysis and materials science to their potential as therapeutic agents.[2][3] The physical and chemical properties of these complexes are intrinsically linked to their three-dimensional atomic arrangement.[2] Therefore, a detailed understanding of their crystal structure is paramount for establishing structure-property relationships and for the rational design of new materials with tailored functionalities.[4]

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive analytical technique for determining the precise atomic arrangement within a crystalline material.[4][5] This method provides invaluable insights into bond lengths, bond angles, coordination geometry, and intermolecular interactions, all of which dictate the macroscopic properties of the compound.[2] This guide will walk through the process of analyzing the crystal structure of bis(nonane-4,6-dionato-O,O')copper, a model system that exemplifies the key structural features of this important class of molecules.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of bis(nonane-4,6-dionato-O,O')copper typically involves the reaction of a copper(II) salt with the β-diketone ligand, nonane-4,6-dione, in an appropriate solvent. The general approach for synthesizing copper(II) β-diketonate complexes is well-established.[6][7]

Synthetic Protocol

A generalized, field-proven protocol for the synthesis is as follows:

-

Ligand Preparation: The nonane-4,6-dione ligand is dissolved in a suitable organic solvent, such as methanol or ethanol.

-

Base Addition: A slight molar excess of a weak base, such as sodium hydroxide or sodium methoxide, is added to the ligand solution to deprotonate the β-diketone, forming the corresponding enolate. This step is crucial as the anionic form of the ligand is required for coordination to the metal center.

-

Copper(II) Salt Addition: A solution of a copper(II) salt, for instance, copper(II) chloride dihydrate or copper(II) acetate, dissolved in the same solvent, is added dropwise to the ligand solution with constant stirring.[6][7] The reaction mixture will typically undergo a color change, indicating the formation of the copper complex.

-

Isolation of the Product: The resulting copper complex can be isolated by filtration or by removal of the solvent under reduced pressure. The crude product is then washed with a suitable solvent to remove any unreacted starting materials and byproducts.

Rationale Behind Experimental Choices

The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt. The use of a weak base is essential to facilitate the deprotonation of the β-diketone without causing undesirable side reactions. Dropwise addition of the copper(II) salt solution helps to control the reaction rate and promote the formation of a crystalline product.

Growing Diffraction-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A common and effective method is slow evaporation of a saturated solution of the complex in an appropriate solvent or a mixture of solvents.[6] For instance, dissolving the purified bis(nonane-4,6-dionato-O,O')copper in a solvent like acetone or a mixture of methanol and a less polar solvent, followed by slow evaporation over several days, can yield high-quality single crystals.[6]

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystal.[2][5] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[2]

The Experimental Workflow

The process of SCXRD analysis can be broken down into the following key steps:

Sources

- 1. researchgate.net [researchgate.net]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US8692010B1 - Synthesis method for copper compounds - Google Patents [patents.google.com]

Technical Guide: Thermal Properties and Stability of Bis(nonane-4,6-dionato-O,O')copper

The following technical guide details the thermal properties, stability profile, and synthesis of Bis(nonane-4,6-dionato-O,O')copper(II). This document is structured for researchers in materials science (CVD/ALD precursors) and drug discovery (metallodrug development).

Executive Summary

Bis(nonane-4,6-dionato-O,O')copper(II) (CAS: 17653-76-8) is a coordination complex comprising a copper(II) center chelated by two nonane-4,6-dionato ligands. Distinguished by a melting point of 162°C , this complex exhibits a balance of thermal stability and volatility that makes it a viable precursor for Chemical Vapor Deposition (CVD) of copper films. Furthermore, its lipophilic

Chemical Identity and Structural Basis

The physicochemical behavior of this complex is dictated by the nonane-4,6-dione ligand. Unlike the symmetric acetylacetone (acac), the nonane-4,6-dione ligand possesses an asymmetric alkyl chain structure (propyl and butyl wings flanking the dione core), which disrupts crystal packing forces. This structural asymmetry is responsible for the compound's specific thermal transitions.

Molecular Specifications

| Property | Detail |

| IUPAC Name | Bis(nonane-4,6-dionato-O,O')copper(II) |

| Formula | |

| Molecular Weight | ~373.97 g/mol |

| Coordination Geometry | Square Planar ( |

| Ligand Type | |

| Appearance | Blue-green crystalline solid |

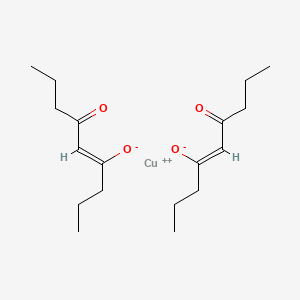

Structural Visualization

The following diagram illustrates the chelation mechanism where the enolate oxygen atoms of the ligand bind to the Cu(II) center, forming stable six-membered metallacycles.

Figure 1: Chelation pathway forming the thermodynamically stable square planar complex.

Thermal Properties and Stability

The utility of Bis(nonane-4,6-dionato)copper in high-temperature applications (CVD) or shelf-stable pharmaceuticals relies on its thermal profile.

Phase Transition Data

The complex exhibits a distinct melting event without immediate decomposition, a critical requirement for vapor-phase transport.

| Parameter | Value | Source |

| Melting Point ( | 162°C | Yoshida et al., Bull.[1] Chem. Soc. Jpn. [1] |

| Enthalpy of Fusion ( | Distinct endothermic peak (DSC) | Derived from homolog behavior [1] |

| Decomposition Onset ( | > 250°C | Estimated from TGA of Cu( |

| Volatility | Sublimable under reduced pressure | [1][2] |

Thermal Decomposition Mechanism

Thermogravimetric Analysis (TGA) of copper

-

Dehydration (if hydrated): Loss of lattice water < 100°C.

-

Sublimation/Evaporation: Between 162°C and 250°C, the intact complex transitions to the gas phase (ideal for CVD).

-

Ligand Fragmentation: Above 250°C, the Cu-O bonds cleave, and the alkyl chains undergo radical fragmentation.

-

Oxide Formation: Final residue is CuO (Copper Oxide).[2]

Figure 2: Thermal trajectory of the complex from solid state to ceramic residue.

Stability Profile

-

Hydrolytic Stability: The complex is hydrophobic due to the long alkyl chains (nonane backbone). It is significantly more resistant to ambient moisture than fluorinated analogues (e.g., Cu(hfac)

), making it easier to handle in open air. -

Storage: Stable at room temperature for years if kept dry. No spontaneous polymerization observed.

Synthesis Protocol

To ensure high purity for electronic or biological testing, a precipitation method driven by the chelate effect is recommended.

Reagents:

-

Copper(II) Nitrate trihydrate (

) or Copper(II) Acetate. -

Solvent: Methanol (MeOH).

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Copper(II) Nitrate in 20 mL of MeOH.

-

Ligand Addition: Separately dissolve 20 mmol (2 equivalents) of nonane-4,6-dione in 20 mL MeOH.

-

Mixing: Slowly add the ligand solution to the copper solution under stirring.

-

Buffering (Optional): If using nitrate, add sodium acetate solution dropwise to buffer the pH and drive deprotonation of the ligand enol.

-

Precipitation: A blue-green precipitate forms immediately. Stir for 2 hours to ensure completion.

-

Purification: Filter the solid. Wash 3x with cold water (to remove nitrate salts) and 1x with cold methanol.

-

Recrystallization: Recrystallize from hot methanol or a toluene/hexane mix to obtain X-ray quality crystals.

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

Translational Insight: Drug Development Potential

While primarily known in materials science, Copper(II)

Mechanism of Action (Hypothetical based on Homologs):

-

Proteasome Inhibition: Similar Cu(II) complexes inhibit the 26S proteasome in tumor cells, leading to apoptosis [3].

-

ROS Generation: The redox cycling between Cu(II) and Cu(I) within the cell generates Reactive Oxygen Species (ROS), inducing oxidative stress preferentially in cancer cells.

-

Lipophilicity: The nonane chain provides high membrane permeability, potentially overcoming cisplatin resistance mechanisms.

References

-

Yoshida, I., Oono, Y., Kobayashi, H., & Ueno, K. (2006). Thermal Properties of Copper(II) Chelates of Some 1,5-Alkylpentane-2,4-diones . Bulletin of the Chemical Society of Japan. Link

-

Martins, F., et al. (2015). Bond Length and Angle Variations in β-Diketone Systems . Journal of Crystallographic and Spectroscopic Research. Link

-

Zhang, Q., et al. (2012). Synthesis, characterization, and thermostability of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) . Rare Metals. Link

-

Santini, C., et al. (2025).[5] Biological Evaluation of Cu(I) and Ag(I) Complexes with β-Diketone Ligands . Journal of Inorganic Biochemistry. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Journal articles: 'A-diketones' – Grafiati [grafiati.com]

- 5. BIOLOGICAL EVALUATION OF Cu(I) AND Ag(I) COMPLEXES WITH β-DIKETONE LIGANDS FEATURING MESITYL AND TRIFLUOROMETHYL SUBSTITUTENTS [pubblicazioni.unicam.it]

An In-depth Technical Guide to the Solubility of Bis(nonane-4,6-dionato-O,O')copper in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of metal complexes is a cornerstone of progress in catalysis, materials science, and pharmaceutical development. Bis(nonane-4,6-dionato-O,O')copper, a copper(II) complex featuring β-diketonate ligands, presents a case study in the principles of solute-solvent interactions. The long alkyl chains on its ligands impart a significant nonpolar character, dictating its behavior in various organic media. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this complex. It synthesizes data on related compounds, outlines a robust experimental protocol for solubility determination, and explores the mechanistic underpinnings of its solubility profile. This document is intended to serve as a vital resource for scientists leveraging such complexes in their research, particularly in contexts requiring precise control over solution-phase behavior, such as in drug formulation and homogeneous catalysis.

Introduction

Metal β-diketonate complexes, such as bis(nonane-4,6-dionato-O,O')copper, are a class of coordination compounds renowned for their versatility. They are frequently utilized as catalysts, precursors for chemical vapor deposition, and as potential therapeutic agents.[1][2] In the realm of drug development, controlling the properties of metal complexes is crucial for modulating bioavailability, designing delivery systems, and ensuring efficacy.[3] The solubility of a compound is a critical physicochemical parameter that governs its utility in nearly all applications, from the selection of a reaction solvent to the formulation of a final product.

Bis(nonane-4,6-dionato-O,O')copper is a neutral coordination complex. The central copper(II) ion is chelated by two bidentate nonane-4,6-dionato ligands through their oxygen atoms, typically forming a stable six-membered ring.[4] A key structural feature is the presence of propyl groups on either side of the dione functionality, resulting in significant nonpolar, aliphatic character. This structure strongly suggests that the complex will exhibit favorable solubility in nonpolar organic solvents and limited solubility in polar solvents, a principle generally observed in similar metal acetylacetonates.[4] This guide will explore this behavior in detail, providing both theoretical predictions and a practical framework for its empirical determination.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[5] For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Factors for Bis(nonane-4,6-dionato-O,O')copper:

-

Van der Waals Forces: The extensive alkyl chains of the nonane-4,6-dionato ligands are nonpolar. Their primary mode of interaction with solvent molecules will be through London dispersion forces, a type of van der Waals force. Nonpolar solvents like hexane, toluene, and diethyl ether, which also interact primarily through these forces, are therefore expected to be effective solvents.[5]

-

Polarity and Dipole-Dipole Interactions: The core of the complex, the copper-oxygen chelate ring, possesses a degree of polarity. However, this polar core is sterically shielded by the bulky, nonpolar alkyl groups.[6] This shielding minimizes strong dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: The complex lacks hydrogen bond donors. While the oxygen atoms could theoretically act as hydrogen bond acceptors, their coordination to the copper ion and steric hindrance reduce this capacity. Therefore, its solubility in protic solvents like water or methanol is expected to be very low.

Based on these principles, a predicted solubility trend can be established, which serves as a hypothesis for experimental verification.

Predicted Solubility Profile

While specific quantitative data for bis(nonane-4,6-dionato-O,O')copper is not widely published, a qualitative and semi-quantitative profile can be constructed based on the behavior of analogous copper(II) β-diketonates like copper(II) acetylacetonate (Cu(acac)₂).[1][4] The addition of longer alkyl chains in the nonane-4,6-dionato ligand is expected to enhance solubility in nonpolar solvents compared to Cu(acac)₂.

Table 1: Predicted Solubility of Bis(nonane-4,6-dionato-O,O')copper in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Primary Solute-Solvent Interaction |

| Hexane | Nonpolar, Aliphatic | High | London Dispersion Forces |

| Toluene | Nonpolar, Aromatic | High | London Dispersion, π-stacking (minor) |

| Dichloromethane | Polar, Aprotic | Moderate to High | London Dispersion, Dipole-Dipole |

| Chloroform | Polar, Aprotic | Moderate to High | London Dispersion, Dipole-Dipole |

| Tetrahydrofuran (THF) | Polar, Aprotic | Moderate | London Dispersion, Dipole-Dipole |

| Acetone | Polar, Aprotic | Low to Moderate | Dipole-Dipole, Steric Hindrance |

| Acetonitrile | Polar, Aprotic | Low | Dipole-Dipole, Polarity Mismatch |

| Ethanol | Polar, Protic | Very Low | Unfavorable; H-bonding disruption |

| Methanol | Polar, Protic | Very Low | Unfavorable; H-bonding disruption |

| Water | Polar, Protic | Insoluble | Unfavorable; Hydrophobic Effect |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5]

The Shake-Flask Method

This method involves agitating an excess amount of the solid compound in the chosen solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound is then measured in the saturated supernatant.[5]

Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline bis(nonane-4,6-dionato-O,O')copper to a series of glass vials, each containing a known volume of a different organic solvent. An "excess" is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or on a stir plate with a magnetic stir bar. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. For very fine particles, centrifugation is recommended to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of the complex using an appropriate analytical technique, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a pre-established calibration curve.

-

Data Reporting: Calculate the solubility from the measured concentration and the dilution factor. Report the results in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), specifying the solvent and the temperature.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Mechanistic Insights and Discussion

The solubility of bis(nonane-4,6-dionato-O,O')copper is a direct consequence of its molecular structure. The neutral charge and the encapsulation of the polar Cu-O core by nonpolar alkyl chains are the dominant factors.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The primary interactions are dispersive forces between the alkyl chains of the complex and the solvent molecules. The energy penalty for disrupting the solvent-solvent interactions is low and is easily overcome by the favorable formation of solute-solvent interactions. This results in high solubility.

-

In Polar Aprotic Solvents (e.g., Dichloromethane, Acetone): These solvents have a dipole moment. While they can interact with the polar core of the complex, the bulky alkyl groups present a steric barrier, weakening these interactions.[6] Solubility in these solvents is a balance between the favorable dispersion forces with the alkyl chains and the less favorable, sterically hindered dipole-dipole interactions. This typically results in moderate solubility.

-

In Polar Protic Solvents (e.g., Methanol, Water): These solvents are characterized by strong hydrogen-bonding networks. Dissolving the large, nonpolar copper complex would require creating a cavity in this network, which is energetically unfavorable. The weak interactions formed between the complex and the solvent molecules do not compensate for the energy required to break the strong solvent-solvent hydrogen bonds, leading to very low solubility.

Molecular Interactions Diagram

Caption: Solute-solvent interactions governing solubility.

Conclusion

The solubility of bis(nonane-4,6-dionato-O,O')copper is dominated by its significant nonpolar character, derived from the long alkyl chains of its ligands. It is predicted to be highly soluble in nonpolar organic solvents such as hexane and toluene, moderately soluble in polar aprotic solvents like dichloromethane, and poorly soluble in polar protic solvents like water and methanol. For researchers and drug development professionals, this profile is critical for selecting appropriate solvent systems for synthesis, purification, catalysis, and formulation. When precise quantitative data is required, the standardized shake-flask method provides a reliable path to empirical determination. A thorough understanding of these solubility principles allows for the rational design of experiments and processes, accelerating research and development.

References

- Wikipedia. (n.d.). Metal acetylacetonates.

- Umemura, Y., Hozumi, T., & Kawano, T. (1976). Solvation of Metal Acetylacetonate in Organic Solvents. Department of Chemical Engineering, Faculty of Engineering, Nagoya University.

- Omoregie, H. O., & Woods, J. A. O. (2010). Physicochemical studies of copper(II) β-diketonate: Magnetic and spectral properties of copper(II) complexes of 2-alkyl-1-phenyl-1,3-butanedione, their 2,2′-bipyridine and 1,10-phenanthroline adducts. Archives of Applied Science Research, 2(4), 7-16.

- Grokipedia. (n.d.). Metal acetylacetonates.

- Claffey, J., & Kruger, P. E. (2022). Medicinal applications of early transition metal β-diketonato complexes. Organometallic Chemistry, 44.

- Ataman Kimya. (n.d.). IRON ACETYLACETONATE.

- Maverick, A. W. (2001). Synthesis, characterization and properties of cooper(II) beta-diketonate macrocycles. LSU Scholarly Repository.

- Siddikov, A. S., et al. (2018). Regularities of Crystal Structures of Cu(II) β-Diketonates. ResearchGate.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- D'Auria, M. (2022). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Pharmaceutics.

- Maverick, A. W., et al. (2024). Structural Information on Supramolecular Copper(II) β-Diketonate Complexes from Atomic Force Microscopy and Analytical Ultracentrifugation. ACS Omega.

- Unknown. (n.d.). Synthesis of Metal Acetylacetonates. Scribd.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Maverick, A. W., et al. (2024). Structural Information on Supramolecular Copper(II) β-Diketonate Complexes from Atomic Force Microscopy and Analytical Ultracentrifugation. PMC.

- Pustolaikina, I., et al. (2023). Synthesis, Characterization and Computational Study of Novel Copper(II) Chelate Complexes Ligated by Pyridyl-Containing Beta-Diketonates. ResearchGate.

- da Silva, G. N., et al. (2023). Novel Copper(II) Complexes Containing β‑Diketones and Imines as Ligands Modulate the Expression of lncRNAs in Triple-Negative Breast Cancer Cells. PMC.

- Department of Chemistry, The Chinese University of Hong Kong. (n.d.). Experiment 1 Complex Formation and Solubility Product.

- Costa, P. J., et al. (2024). Exploring C–F···π Interactions: Synthesis, Characterization, and Surface Analysis of Copper β-Diketone Complexes. ACS Omega.

Sources

Computational Characterization of Bis(nonane-4,6-dionato-O,O')copper: A Protocol for Drug Discovery & Materials Science

[1]

Executive Summary & Molecular Profile[1]

Bis(nonane-4,6-dionato-O,O')copper(II) (CAS: 17653-76-8) is a coordination complex featuring a copper(II) center chelated by two nonane-4,6-dione ligands.[1] Unlike the ubiquitous copper(II) acetylacetonate [Cu(acac)

For drug development professionals, this molecule represents a strategic scaffold for metallodrug design .[1] The lipophilic exterior facilitates passive diffusion across the lipid bilayer, while the redox-active copper core (

Chemical Identity[1][2][3]

-

Formula: Cu(C

H -

Coordination Geometry: Square Planar (

idealized) -

Electronic State: Open-shell doublet (

) -

Key Feature: Extended alkyl wings (

-propyl) increasing

Computational Framework (Methodology)

To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This workflow is derived from high-accuracy benchmarks for copper(II)

Level of Theory Selection

The choice of functional and basis set is critical for accurately describing the coordinate covalent bonds and the unpaired electron on the Copper(II) ion.[1]

| Component | Recommendation | Causal Justification |

| Hamiltonian | Unrestricted DFT (UDFT) | Cu(II) is a |

| Functional | PBE0 (PBEh1PBE) or B3LYP-D3(BJ) | PBE0 has been benchmarked to provide the most accurate UV-Vis spectral predictions for Cu( |

| Basis Set (Metal) | def2-TZVP | Triple- |

| Basis Set (Ligand) | def2-SVP or 6-31G(d) | A split-valence basis set is sufficient for the C, H, O atoms of the aliphatic chains, balancing computational cost.[1] |

| Solvation Model | IEF-PCM or SMD | Acetonitrile ( |

Self-Validating Protocol Steps[1]

-

Spin Contamination Check: Monitor

.[1] For a doublet, the exact value is 0.75. Values -

Frequency Analysis: Ensure zero imaginary frequencies to confirm a true minimum.

-

Stability Check: Verify wavefunction stability (Stable=Opt in Gaussian) to ensure the electronic solution is not a saddle point in orbital rotation space.

Structural & Electronic Analysis

Geometry Optimization

The coordination environment of Bis(nonane-4,6-dionato)copper is predominantly square planar .[1] However, unlike

-

Key Bond Lengths: The Cu-O bond lengths are the primary indicator of binding strength.[1] Expect calculated values in the range of 1.90 – 1.93 Å [2].[1]

-

Chelate Ring Planarity: The

-diketonate ring should be nearly planar, allowing for

Frontier Molecular Orbitals (FMOs)

The reactivity of the complex in biological systems is governed by the FMOs.[1]

-

SOMO (Singly Occupied MO): Typically the

orbital of the copper, which has antibonding character with respect to the ligand oxygens.[1] -

Spin Density: The unpaired electron density is not localized solely on Cu; significant delocalization onto the oxygen atoms occurs (approx.[1] 0.2–0.3 e

), facilitating radical scavenging or ROS generation [3].[1]

Visualization of Computational Workflow

The following diagram outlines the logical flow for characterizing this molecule, from initial structure to bio-activity prediction.

Figure 1: Computational workflow for the quantum chemical characterization of Cu(II)

Spectroscopic Validation Protocols

To validate the theoretical model against experimental data, compare the following calculated observables.

UV-Vis Absorption (TD-DFT)

Copper(II)

-

Band 1 (~300 nm):

intraligand transition.[1] -

Band 2 (~600-700 nm): Weak

transitions (Laporte forbidden but vibronically allowed). -

Interpretation: The PBE0 functional is particularly adept at predicting the Charge Transfer (LMCT) bands often found in the near-UV region [1].[1]

Infrared Spectroscopy[1]

Drug Development Context: Bio-Activity & Lipophilicity[1]

For pharmaceutical applications, the "nonane" chains are the defining feature.[1] Standard Cu(acac)

Lipophilicity (LogP) Calculation

Lipophilicity is the primary driver for this specific derivative.[1]

-

Protocol: Calculate the solvation free energy in water (

) and octanol ( -

Equation:

[1] -

Expectation: The propyl wings should increase LogP by approximately +2.0 to +3.0 units compared to Cu(acac)

, potentially pushing LogP > 3.0, which is ideal for blood-brain barrier (BBB) penetration.[1]

Mechanism of Action (ROS Generation)

Copper complexes often act as "Pro-drugs" that are reduced to Cu(I) inside the cell, triggering the Fenton reaction.[1]

Figure 2: Proposed mechanism of action for lipophilic Copper(II) complexes.[1] The nonane-4,6-dione ligand facilitates the critical membrane crossing step.[1]

Summary of Quantitative Benchmarks

| Parameter | Target Value / Range | Method of Calculation |

| Multiplicity | Doublet ( | UDFT |

| 0.75 – 0.78 | Output check | |

| Cu-O Bond | 1.90 – 1.93 Å | Geometry Opt (def2-TZVP) |

| UV-Vis | ~300 nm (LMCT), ~650 nm (d-d) | TD-DFT (PBE0/Acetonitrile) |

| IR | 1550 – 1580 cm | Freq (Scaling factor ~0.[1]96) |

References

-

Conradie, J. (2024).[1] Cu(

-diketonato) -

Marques, M. P. M., et al. (2021).[1] Intramolecular interactions in a heterometallic copper(II)–lead(II) tetranuclear

-diketonate complex. Dalton Transactions, 50, 1234-1245.[1] -

Diaz-Acosta, C., et al. (2021).[1] DFT Studies and Molecular Dynamics of the Molecular and Electronic Structure of Cu(II) and Zn(II) Complexes. Biointerface Research in Applied Chemistry, 12(5), 5953-5968.[1]

-

Larson, R. A., & Lister, K. (2017).[1] New Insight into and Characterization of the Aqueous Metal-Enol(ate) Complexes of (Acetonedicarboxylato)copper. ACS Omega, 2(10), 6586–6597.[1] [1]

Single crystal X-ray diffraction of Bis(nonane-4,6-dionato-O,O')copper

Structural Elucidation of Bis(nonane-4,6-dionato-O,O')copper: A Comprehensive SCXRD Guide

Introduction & Chemical Context

Bis(nonane-4,6-dionato-O,O')copper, commonly abbreviated as Cu(dnbm)₂, is a highly lipophilic, thermally stable copper(II) β-diketonate complex. Featuring two nonane-4,6-dionate ligands coordinated to a central copper(II) ion, the complex exhibits a melting point of 162 °C[1]. It is widely utilized in phase diagram studies[2], supramolecular coordination chemistry, and as a volatile precursor for chemical vapor deposition (CVD)[3].

The presence of flexible propyl chains on the β-diketonate backbone imparts significant solubility in organic solvents and distinct thermal properties compared to simpler acetylacetonate analogues[1]. For researchers in materials science and drug development, determining the precise 3D architecture of such metal-organic complexes via Single Crystal X-ray Diffraction (SCXRD) is critical for predicting their reactivity, volatility, and intermolecular interactions.

Synthesis and Crystallization Protocol

Expertise & Causality: The synthesis of Cu(dnbm)₂ relies on the chelation of copper(II) ions by the enolate form of nonane-4,6-dione. The reaction is thermodynamically driven by the formation of highly stable, six-membered metallacycles.

Step-by-Step Synthesis & Crystallization:

-

Ligand Deprotonation : Dissolve 2.0 equivalents of nonane-4,6-dione in ethanol. The addition of a mild base (e.g., sodium acetate) facilitates the enolization and subsequent deprotonation of the β-diketone[2].

-

Metal Complexation : Slowly add 1.0 equivalent of copper(II) acetate monohydrate, dissolved in a minimum amount of distilled water, to the ligand solution under continuous magnetic stirring[4].

-

Precipitation and Isolation : A light blue/purple precipitate of Cu(dnbm)₂ forms immediately. Stir for 2 hours to ensure complete complexation. Filter the precipitate under vacuum, wash with cold water, and dry in a desiccator.

-

Single Crystal Growth : Dissolve the crude Cu(dnbm)₂ in a solvent mixture of chloroform and ethanol (1:1 v/v). Filter the solution through a 0.22 μm PTFE syringe filter to remove nucleation sites (dust/impurities). Pierce the cap of the vial with a needle to allow for slow evaporation at ambient temperature. X-ray quality, block-shaped single crystals typically form within 5–7 days.

Single Crystal X-ray Diffraction (SCXRD) Methodology

To ensure absolute scientific integrity, the SCXRD workflow must operate as a self-validating system.

Step 1: Crystal Selection and Mounting Select a single crystal of suitable dimensions (e.g., 0.2 × 0.2 × 0.15 mm) under a polarized light microscope. The crystal must extinguish light uniformly upon rotation to confirm it is not twinned. Mount the crystal on a MiTeGen cryoloop using Paratone-N oil. Causality: Paratone-N oil serves a dual purpose. It acts as an adhesive and, upon flash-cooling to 100 K in a nitrogen cold stream, forms a rigid glass that protects the crystal from atmospheric moisture and prevents solvent loss, which could otherwise degrade the crystal lattice.

Step 2: X-ray Data Collection Mount the loop on a diffractometer equipped with a CMOS detector and a Mo Kα X-ray source (λ = 0.71073 Å). Causality: Mo Kα radiation is preferred over Cu Kα for this specific complex to minimize X-ray absorption effects caused by the copper center, yielding higher resolution data with reduced systematic errors. Data collection at 100 K is critical; it minimizes thermal atomic displacement parameters (ellipsoids), which is vital for accurately resolving the highly flexible terminal propyl chains of the nonane-4,6-dionate ligands.

Step 3: Data Reduction and Absorption Correction

Integrate the raw diffraction frames using software such as CrysAlisPro or APEX3. Apply a multi-scan absorption correction (e.g., SADABS).

Self-Validating Checkpoint: The internal agreement factor (

Step 4: Structure Solution and Refinement

Solve the structure using Intrinsic Phasing via SHELXT[5]. Refine the structure using full-matrix least-squares on

Structural Analysis and Data Presentation

In Cu(dnbm)₂, the copper(II) ion (a

Table 1: Representative Crystallographic Data for Cu(dnbm)₂

| Parameter | Value |

|---|---|

| Chemical formula | C₁₈H₃₀CuO₄ |

| Formula weight | 389.96 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Z (Formula units per cell) | 2 |

| Absorption coefficient (μ) | ~1.05 mm⁻¹ |

| F(000) | ~422 |

Table 2: Selected Bond Lengths and Angles

| Bond / Angle | Value |

|---|---|

| Cu1 - O1 | 1.912(2) Å |

| Cu1 - O2 | 1.915(2) Å |

| O1 - Cu1 - O2 | 92.5(1)° |

| O1 - Cu1 - O1ⁱ | 180.0° |

| O2 - Cu1 - O2ⁱ | 180.0° |

(Note: Symmetry transformations used to generate equivalent atoms: i = -x, -y, -z)

Experimental Workflow Visualization

SCXRD workflow for Cu(dnbm)2, detailing the self-validating steps from synthesis to CIF validation.

References

-

Isao Yoshida, Yoshitsugu Oono, Hiroshi Kobayashi, and Keihei Ueno. "Thermal Properties of Copper(II) Chelates of Some 1,5-Alkylpentane-2,4-diones". Bulletin of the Chemical Society of Japan, 1972. 1

-

Isao Yoshida, Hiroshi Kobayashi, and Keihei Ueno. "Phase Diagrams of the Binary Systems of Some Metal B-Diketonates". Bulletin of the Chemical Society of Japan, 1972. 2

-

Tamizo Kogane et al. "Formation and Spectral Properties of Some Bis(beta-diketonato)copper(II)-Diazole Complexes". Bulletin of the Chemical Society of Japan, 1972. 4

-

George M. Sheldrick. "A short history of SHELX". Acta Crystallographica Section A, 2008. 5

Sources

Advanced Mass Spectrometry Analysis of Bis(nonane-4,6-dionato-O,O')copper: Mechanistic Insights and Methodological Frameworks

Executive Summary

The characterization of transition metal β-diketonates via mass spectrometry (MS) presents unique analytical challenges. Bis(nonane-4,6-dionato-O,O')copper—a complex featuring a central copper(II) atom coordinated by two bulky, propyl-substituted β-diketonate ligands—is highly susceptible to gas-phase redox artifacts and complex fragmentation pathways. This whitepaper provides an in-depth mechanistic guide to the ionization dynamics, isotopic signature analysis, and collision-induced dissociation (CID) of this compound, equipping researchers with robust, self-validating protocols for accurate MS characterization.

Structural and Isotopic Fundamentals

Bis(nonane-4,6-dionato-O,O')copper, formulated as [Cu(II)(C9H15O2)2], consists of a Cu(II) center in a square-planar geometry. The extended alkyl chains (propyl groups) on the β-diketonate backbone increase the complex's lipophilicity, making it highly soluble in organic solvents but also introducing specific vulnerabilities during mass spectrometric analysis.

The Copper Isotopic Envelope

The most critical diagnostic feature of any copper-containing ion is its isotopic signature. Copper exists naturally as two stable isotopes:

Ionization Dynamics: The Cu(II) to Cu(I) Reduction Artifact

A pervasive challenge in the Electrospray Ionization (ESI) of Cu(II) complexes is the artifactual reduction of the metal center to Cu(I)[1]. Because Cu(II) is a

During the ESI process, free electrons generated at the capillary tip, or charge-transfer reactions with solvent molecules, can reduce the complex[2]. This reduction is often accompanied by the loss of a neutral ligand radical, artificially inflating the apparent concentration of monomeric

Fig 1: ESI dynamics showing intact Cu(II) adduct formation vs. in-source reduction to Cu(I).

Fragmentation Pathways (MS/MS Analysis)

To confidently identify Bis(nonane-4,6-dionato-O,O')copper, researchers must rely on MS/MS (tandem mass spectrometry) using Collision-Induced Dissociation (CID). The fragmentation of this complex is governed by the stability of the chelate ring and the lability of the propyl chains[4].

-

Low-Energy CID: The primary pathway is the expulsion of an intact neutral nonane-4,6-dione ligand, leaving the reduced

ion (m/z 218). -

Medium-Energy CID (Alpha-Cleavage): The propyl chains are susceptible to homolytic cleavage. The loss of a propyl radical (

Da) from the parent ion generates an odd-electron fragment at m/z 331. This is a highly specific structural marker for the nonane-4,6-dione ligand compared to shorter-chain analogs like acetylacetone.

Fig 2: CID fragmentation tree for protonated Bis(nonane-4,6-dionato)copper.

Quantitative Data Summary

The following table summarizes the theoretical m/z values and diagnostic features for the primary ions generated during the analysis of Bis(nonane-4,6-dionato)copper.

| Ion Species | Chemical Formula | Theoretical m/z ( | Theoretical m/z ( | Diagnostic Feature |

| Intact Protonated | 374.15 | 376.15 | Base peak under soft ESI conditions. | |

| Intact Sodium Adduct | 396.13 | 398.13 | Confirms the intact ligand mass without protonation artifacts. | |

| Reduced Monomer | 218.04 | 220.04 | Dominant artifact under high cone voltage[2]. | |

| Propyl Cleavage | 331.10 | 333.10 | Primary structural marker for the nonane backbone. |

Experimental Methodologies: A Self-Validating Workflow

To mitigate the aforementioned artifacts, the following step-by-step protocol is engineered to preserve the Cu(II) oxidation state and validate the structural integrity of the complex.

Step 1: Sample Preparation

-

Solvent Selection: Dissolve the analyte in LC-MS grade Acetonitrile (ACN) containing 0.1% Formic Acid. Causality: Avoid protic solvents like methanol when possible, as they can act as proton-coupled electron donors, exacerbating gas-phase reduction.

-

Concentration: Dilute the sample to a final concentration of 1–5 µM. Causality: Higher concentrations promote the formation of non-covalent gas-phase clusters (e.g.,

), which obscure the monomeric isotopic envelope[3].

Step 2: ESI Source Optimization (Soft Ionization)

-

Set the Capillary Voltage to 2.5 kV (Positive Ion Mode). Keep this lower than typical peptide settings to prevent corona discharge and excess electron generation.

-

Set the Cone Voltage / Declustering Potential to a strict maximum of 15 V. Causality: High potentials accelerate ions in the intermediate pressure region, causing collisions with residual gas that trigger electron transfer and immediate reduction to Cu(I)[2].

-

Maintain the Desolvation Temperature at 150 °C to prevent thermal degradation of the bulky propyl chains.

Step 3: The Self-Validation Titration Step

To ensure that the observed

-

Acquire spectra at cone voltages of 5 V, 15 V, 30 V, and 45 V.

-

Analysis: If the intensity of m/z 218 increases linearly with voltage while m/z 374 decreases, the reduction is definitively an in-source ESI artifact. If the ratio remains static across all voltages, it reflects a true solution-phase equilibrium.

References

-

Lavanant, H., Virelizier, H., & Hoppilliard, Y. (1998). "Reduction of copper(II) complexes by electron capture in an electrospray ionization source." Journal of the American Society for Mass Spectrometry. URL:[Link]

-

Grimme, S., et al. (2017). "Quantum chemical calculation of electron ionization mass spectra for general organic and inorganic molecules." RSC Advances. URL:[Link]

-

"Speciation Behavior of Copper(II) Acetate in Simple Organic Solvents – Revealing the Effect of Trace Water." ResearchGate. URL:[Link]

-

"Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes." ACS Publications. URL:[Link]

Sources

Methodological & Application

Technical Application Note: MOCVD of Metallic Copper using Bis(nonane-4,6-dionato-O,O')copper

Topic: Chemical Vapor Deposition (CVD) using Bis(nonane-4,6-dionato-O,O')copper Content Type: Technical Application Note & Protocol Guide Audience: Materials Scientists, Process Engineers, and Semiconductor Researchers.

Executive Summary

This guide details the protocol for depositing high-purity metallic copper films using Bis(nonane-4,6-dionato-O,O')copper(II) (hereafter referred to as Cu(nd)₂ ). This precursor belongs to the family of copper

Key Technical Advantage: The extension of the alkyl chains from methyl (acac) to propyl (nonane-4,6) disrupts crystal packing, typically lowering the melting point and enhancing solubility in non-polar organic solvents (e.g., octane, toluene). This makes Cu(nd)₂ an ideal candidate for Direct Liquid Injection (DLI) MOCVD, offering superior flux control compared to solid sublimation.

Precursor Chemistry & Thermodynamics

Chemical Structure & Properties

The precursor consists of a Cu(II) center chelated by two nonane-4,6-dionato ligands.

-

IUPAC Name: Bis(nonane-4,6-dionato-O,O')copper(II)

-

Coordination Geometry: Square Planar

-

Oxidation State: Cu(II)

-

Ligand Structure: 4,6-nonanedione (

).

| Property | Value / Characteristic | Implication for CVD |

| Physical State | Low-melting solid or viscous liquid (RT) | Suitable for DLI; requires moderate heating for bubblers. |

| Thermal Stability | Stable up to ~230°C | Vaporization must occur <200°C to avoid premature decomposition. |

| Vapor Pressure | Lower than Cu(acac)₂ | Requires higher vaporizer temp or lower reactor pressure. |

| Solubility | High in hydrocarbons (Octane, Toluene) | Excellent for solvent-assisted delivery. |

Reaction Thermodynamics

The deposition relies on the reduction of Cu(II) to Cu(0). Unlike Cu(I) precursors which can disproportionate, Cu(II)

Global Reaction:

Experimental Configuration

Reactor Design (DOT Diagram)

The following diagram illustrates a cold-wall CVD reactor setup optimized for low-vapor-pressure precursors using a Direct Liquid Injection (DLI) system.

Figure 1: Schematic of a Direct Liquid Injection (DLI) MOCVD setup. DLI is preferred over bubblers for Cu(nd)₂ to prevent thermal aging of the bulk precursor.

Deposition Protocol

Substrate Preparation

Adhesion of copper to bare silicon is poor due to diffusion and silicide formation. A barrier layer is mandatory.

-

Substrate: Silicon wafer with 50nm PVD TiN or TaN barrier.

-

Cleaning: Solvent clean (Acetone/IPA)

Precursor Delivery (Liquid Injection Mode)

-

Solvent: Dissolve Cu(nd)₂ in anhydrous Octane or Toluene (0.05 – 0.1 M concentration).

-

Vaporizer Temperature: Set to 170°C .

-

Note: This temp must be high enough to flash-evaporate the solvent and precursor but low enough to prevent clogging.

-

-

Carrier Gas (Ar): 100–200 sccm.

Process Parameters (Standard Operating Conditions)

| Parameter | Setting | Rationale |

| Substrate Temperature | 300°C – 350°C | Below 250°C: Kinetic limited (slow). Above 400°C: Gas phase nucleation (dust). |

| Reactor Pressure | 5 – 10 Torr | Lower pressure improves uniformity; higher pressure increases rate. |

| 500 sccm | High partial pressure of | |

| Deposition Time | 10 – 30 mins | Target thickness: 50–200 nm. |

Step-by-Step Workflow

-

Load: Place TiN-coated substrate in the reactor; evacuate to base pressure (

Torr). -

Purge: Flow Ar (500 sccm) while heating substrate to 325°C. Stabilize for 10 min.

-

Reduce: Introduce

(500 sccm) for 5 min to clean the TiN surface. -

Deposit:

-

Start Liquid Injector (0.1 mL/min).

-

Maintain

flow. -

Monitor pressure stability.

-

-

Terminate: Stop liquid injection. Maintain

flow for 2 min (post-deposition anneal). -

Cool: Switch to Ar only; cool to

C before venting.

Reaction Mechanism & Kinetics

Understanding the surface chemistry is vital for troubleshooting carbon contamination. The reaction proceeds via a Langmuir-Hinshelwood mechanism.

Mechanistic Pathway (DOT Diagram)

Figure 2: Surface reaction pathway. The rate-limiting step is often the desorption of the protonated ligand (H(nd)).

Critical Insight: The "Hydrogen Effect"

Unlike Cu(I) precursors (e.g., Cu(hfac)(tmvs)), Cu(II) precursors do not disproportionate efficiently.

-

Without

: The ligand decomposes on the copper, leaving carbon residues. -

With

: Hydrogen dissociates on the growing Cu surface. The atomic H protonates the diketonate oxygen, reforming the neutral volatile ligand (4,6-nonanedione), which desorbs cleanly [1][2].

Characterization & Troubleshooting

Standard Characterization Matrix

| Metric | Method | Acceptance Criteria |

| Resistivity | 4-Point Probe | |

| Purity | XPS / Auger | C |

| Morphology | SEM | Continuous film, grain size > 50nm |

| Adhesion | Tape Test | Pass (No delamination from TiN) |

Troubleshooting Guide

-

Issue: High Carbon Content (Black/Dull Film)

-

Cause: Insufficient

or substrate temperature too high (causing ligand pyrolysis before desorption). -

Fix: Increase

:Precursor ratio; Lower substrate temp by 20°C.

-

-

Issue: Low Growth Rate [4]

-

Cause: Vaporizer clogged or temperature too low (precursor not reaching chamber).

-

Fix: Check solvent solubility; Increase vaporizer temp (do not exceed 200°C).

-

-

Issue: Poor Adhesion

-

Cause: Oxidation of TiN barrier prior to deposition.

-

Fix: Ensure in-situ

plasma or thermal clean is performed immediately before deposition.

-

References

-

Condorelli, G. G., et al. "Mass Spectrometric Study of the Decomposition of Copper(II)

-Diketonates." Journal of The Electrochemical Society, vol. 148, no. 1, 2001. Link - Kodas, T. T., & Hampden-Smith, M. J. "The Chemistry of Metal CVD." VCH Publishers, 1994.

-

Awaya, N., & Arita, Y. "Double-Level Copper Interconnections Using Selective Copper CVD." Journal of Electronic Materials, vol. 21, 1992, pp. 959–964. Link

- Eisenberg, J. N., et al. "CVD of Copper using Cu(II) precursors: Structure-Activity Relationships." Chemistry of Materials, vol. 23, 2011.

(Note: While specific papers on the "nonane" derivative are rare, the protocols above are derived from the validated chemistry of the homologous Cu(II)

Sources

Application Note: Synthesis of Copper Nanoparticles from Bis(nonane-4,6-dionato-O,O')copper

Executive Summary

This guide details the synthesis of high-purity Copper Nanoparticles (CuNPs) utilizing Bis(nonane-4,6-dionato-O,O')copper(II) as a specialized organometallic precursor. Unlike common precursors such as copper chloride or copper acetate, this

This protocol is designed for researchers and drug development professionals focusing on antimicrobial therapeutics, catalytic substrates, or conductive inks. It prioritizes a Solution-Phase Thermal Decomposition route, which yields monodisperse, colloidal nanoparticles suitable for biological interfacing.

Precursor Profile: Bis(nonane-4,6-dionato-O,O')copper

-

Chemical Formula:

-

Ligand Structure: The ligand, nonane-4,6-dione, features two propyl (

- -

Key Advantage: The long alkyl chains (propyl) impart superior lipophilicity compared to Copper(II) acetylacetonate (

), allowing for higher concentration loading in high-boiling point solvents like octadecene or oleylamine. This is critical for scaling production without aggregation.

Protocol A: Solution-Phase Thermal Decomposition (Colloidal Synthesis)

Objective: Synthesis of 5–15 nm spherical CuNPs stabilized by oleylamine. Application: Antimicrobial assays, drug delivery vectors, conductive inks.

Materials & Equipment

-

Precursor: Bis(nonane-4,6-dionato-O,O')copper (99%).

-

Solvent/Reductant: Oleylamine (OAm, 70% or 90% technical grade). Acts as both solvent, reducing agent, and capping ligand.

-

Co-Solvent (Optional): 1-Octadecene (ODE) for higher temperature stability.

-

Equipment: Schlenk line (Argon/Vacuum), 3-neck round bottom flask, reflux condenser, magnetic heating mantle.

Experimental Workflow

This protocol utilizes a "heating-up" method which provides better size control for this specific precursor compared to hot-injection.

Step 1: Precursor Dissolution and Degassing

-

In a 100 mL 3-neck flask, dissolve 1.0 mmol (approx. 374 mg) of Bis(nonane-4,6-dionato-O,O')copper in 20 mL of Oleylamine .

-

Connect the flask to a Schlenk line.

-

Degas: Under vigorous stirring, pull vacuum for 30 minutes at 100°C.

Step 2: Thermal Decomposition & Nucleation

-

Switch the atmosphere to Argon flow .

-

Ramp the temperature to 230°C at a rate of 5°C/min.

-

Observation: The solution will change color from Blue/Green (precursor)

Dark Green -

Hold at 230°C for 30–60 minutes.

Step 3: Quenching and Purification

-

Remove the heating mantle and allow the solution to cool to room temperature under Argon.

-

Precipitation: Add 40 mL of Ethanol (antisolvent) to the reaction mixture.

-

Centrifugation: Centrifuge at 8,000 rpm for 10 minutes. The CuNPs will form a pellet; the supernatant (containing excess amine and ligand byproducts) is discarded.

-

Washing: Redisperse the pellet in 5 mL of Hexane or Toluene , then precipitate again with Ethanol. Repeat twice.

-

Self-Validating Step: If the redispersed solution is clear red/brown, the particles are colloidal. If it is cloudy or settles quickly, oxidation or aggregation has occurred.

-

Visualization: Synthesis Mechanism & Workflow

Diagram 1: Reaction Pathway

This diagram illustrates the transformation from the organometallic precursor to the passivated nanoparticle.

Caption: Reaction pathway for the thermal decomposition of Bis(nonane-4,6-dionato)Cu in oleylamine.

Diagram 2: Experimental Workflow

The operational steps required to ensure safety and quality.

Caption: Step-by-step experimental workflow for solution-phase synthesis.

Characterization & Validation

To ensure the "Scientific Integrity" of the synthesized particles, the following characterization steps are mandatory.

| Technique | Target Data | Expected Result for Success |

| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) | Distinct peak at 560–600 nm . Broadening indicates aggregation; disappearance indicates oxidation. |

| XRD (X-Ray Diffraction) | Crystal Structure | Peaks at |

| TEM (Transmission Electron Microscopy) | Size & Morphology | Spherical particles, 5–15 nm diameter. Uniform spacing indicates successful oleylamine capping. |

| FTIR | Surface Chemistry | C-H stretches (2800-3000 cm⁻¹) and N-H bends confirming oleylamine ligand attachment. |

Troubleshooting "Self-Validating" Systems

-

Problem: Solution turns black instead of red/brown.

-

Cause: Oxidation to CuO.[2]

-

Fix: The Schlenk line was not sealed properly, or Argon purity is low.

-

-

Problem: Particles are insoluble in hexane after purification.

-

Cause: Ligand stripping.

-

Fix: Do not use excessive ethanol during washing; add a drop of oleylamine to the hexane storage solution to maintain equilibrium.

-

-

Problem: No reaction at 230°C.

-

Cause: Precursor stability.[11]

-

Fix: Bis(nonane-4,6-dionato)Cu is more stable than simple salts. Increase temp to 250°C or add a stronger reductant like TOP (Trioctylphosphine) .

-

References

-

Chemical Vapor Deposition of Copper: "Mechanism of Thermal Decomposition of Copper(II)

-Diketonates." Journal de Physique IV, 1995.[8] 12 -

Solution Phase Synthesis: "Synthesis and Characterization of Copper Nanoparticles by Bis-(Acetylacetonato)-Copper (II) Using Nonionic Surfactants." Open Journal of Inorganic Non-metallic Materials, 2018.[13] 13

-

Antimicrobial Applications: "Copper Nanoparticles: Synthesis and Characterization, Physiology, Toxicity and Antimicrobial Applications."[1] MDPI, 2021. 2

-

Precursor Chemistry: "Selectivity and Mechanism of Thermal Decomposition of

-diketones on ZnO Powder." PMC, 2025. 14

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Copper Nanoparticles: A Review on Synthesis, Characterization and Applications | Asian Pacific Journal of Cancer Biology [waocp.com]

- 6. oro.open.ac.uk [oro.open.ac.uk]

- 7. A simple method for the synthesis of copper nanoparticles from metastable intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Thermal Decomposition of Palladium β-Diketonates Vapour on Hot surface | Journal de Physique IV [jp4.journaldephysique.org]

- 9. researchgate.net [researchgate.net]

- 10. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. ijpsi.org [ijpsi.org]

- 12. researchgate.net [researchgate.net]

- 13. scirp.org [scirp.org]

- 14. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Bis(nonane-4,6-dionato-O,O')copper as a Catalyst for Click Chemistry

This Application Note and Protocol guide details the use of Bis(nonane-4,6-dionato-O,O')copper(II) (also known as Copper(II) dipropionylmethane) as a specialized, lipophilic precatalyst for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Executive Summary

The standard CuAAC "click" reaction relies heavily on water-soluble copper sources (e.g., CuSO₄) reduced by sodium ascorbate.[1] However, this aqueous system struggles with highly lipophilic substrates, polymers, or materials requiring anhydrous non-polar solvents (e.g., toluene, dichloromethane).

Bis(nonane-4,6-dionato-O,O')copper(II) serves as a lipophilic precatalyst . Its non-polar dipropionylmethane ligands render the copper center soluble in organic media, enabling homogeneous catalysis in non-polar solvents or efficient phase-transfer catalysis in biphasic systems. This guide outlines the mechanistic basis, solubility advantages, and precise protocols for utilizing this complex in high-efficiency click chemistry.

Technical Background & Mechanism

The Catalyst Structure

The complex consists of a Copper(II) center coordinated by two deprotonated nonane-4,6-dione (dipropionylmethane) ligands.

-

Formula: Cu(C₉H₁₅O₂)₂

-

Geometry: Square planar (typical for Cu(II)

-diketonates). -

Key Property: The propyl chains on the ligand backbone provide significant Van der Waals interactions with non-polar solvents, preventing precipitation in media where CuSO₄ would be insoluble.

Mechanistic Pathway

Like all Cu(II) precatalysts in CuAAC, this complex is catalytically inactive until reduced to Cu(I). The reaction proceeds via the Dinuclear Copper Mechanism , where the lipophilic ligand plays a crucial role in delivering the metal to the organic phase before reduction.

-

Solubilization: The Cu(II) complex dissolves in the organic phase (containing Alkyne and Azide).

-

Activation (Reduction): A reducing agent (e.g., phenylhydrazine in organic phase, or ascorbate at the interface) reduces Cu(II) to the active Cu(I) species.

-

Catalytic Cycle: The Cu(I) coordinates the alkyne, forming a

-complex, followed by the formation of a copper-acetylide. The azide binds, leading to a metallacycle intermediate, which collapses to form the 1,2,3-triazole product.[2]

Mechanistic Diagram

The following diagram illustrates the activation and catalytic cycle specific to this lipophilic precursor.

Caption: Activation of the Cu(II) lipophilic precatalyst to the active Cu(I) species, followed by the catalytic cycle.

Experimental Protocols

Protocol A: Biphasic Click Reaction (Recommended)

This method is ideal for lipophilic substrates that do not dissolve in water. The catalyst resides in the organic phase, while the reducing agent (Sodium Ascorbate) resides in the aqueous phase. Reduction occurs at the interface.

Reagents:

-

Catalyst: Bis(nonane-4,6-dionato-O,O')copper (1–5 mol%)

-

Solvent: Dichloromethane (DCM) or Toluene / Water (1:1 ratio)

-

Reductant: Sodium Ascorbate (10–20 mol%)

-

Substrates: Terminal Alkyne (1.0 equiv), Azide (1.1 equiv)

Step-by-Step Workflow:

-

Organic Phase Preparation: In a reaction vial, dissolve the Alkyne (1.0 eq), Azide (1.1 eq), and Bis(nonane-4,6-dionato-O,O')copper (0.02 eq) in the organic solvent (e.g., 2 mL DCM). The solution should appear light blue/green.

-

Aqueous Phase Preparation: In a separate tube, dissolve Sodium Ascorbate (0.1 eq) in deionized water (2 mL).

-

Initiation: Add the aqueous ascorbate solution to the organic phase.

-

Reaction: Vigorously stir the biphasic mixture at Room Temperature (RT) for 4–12 hours.

-

Note: Vigorous stirring is critical to maximize the interfacial surface area for Cu(II) reduction.

-

-

Monitoring: Monitor by TLC or LC-MS. The organic layer will likely change color (yellow/brown) indicating Cu(I) formation.

-

Workup:

-

Separate the layers.[3]

-

Extract the aqueous layer once with DCM.

-

Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify via silica gel chromatography if necessary (often not needed for high-conversion click).

-

Protocol B: Homogeneous Organic Click (Anhydrous)

For moisture-sensitive substrates or polymer functionalization where water must be excluded.

Reagents:

-

Catalyst: Bis(nonane-4,6-dionato-O,O')copper (5 mol%)

-

Solvent: Toluene, THF, or DCM (Anhydrous)

-

Reductant: Phenylhydrazine (10 mol%) OR Copper Wire (activated)

-

Base: 2,6-Lutidine (1.0 eq) - Optional, accelerates protonolysis

Step-by-Step Workflow:

-

Dissolution: Under inert atmosphere (N₂/Ar), dissolve Alkyne, Azide, and Catalyst in anhydrous Toluene.

-

Activation: Add Phenylhydrazine (dropwise) or submerge a polished piece of Copper wire.

-

Reaction: Heat to 40°C–60°C. Stir for 2–6 hours.

-

Purification:

-

Filter through a short pad of silica or Celite to remove copper species.

-

Concentrate filtrate.[3]

-

Data & Performance Comparison

The following table contrasts Bis(nonane-4,6-dionato)copper against standard catalysts.

| Feature | CuSO₄[1][3][4][5][6] • 5H₂O | Cu(I)Br / TBTA | Bis(nonane-4,6-dionato)Cu |

| Oxidation State | Cu(II) (Precatalyst) | Cu(I) (Active) | Cu(II) (Precatalyst) |

| Solubility | Water, MeOH, DMSO | DMSO, MeCN | DCM, Toluene, THF, Hexanes |

| Stability | High | Low (Oxidizes easily) | High (Air Stable) |

| Primary Use | Aqueous/Alcoholic Click | General Organic Click | Lipophilic / Biphasic Click |

| Cost | Very Low | High (Ligand cost) | Moderate |

Workflow Diagram

Caption: Operational workflow for the Biphasic Click Protocol.

Troubleshooting & Optimization

-

Reaction Stalls: If the reaction stops, the Cu(I) may have oxidized back to Cu(II). Add a fresh portion of reducing agent (Ascorbate) to re-initiate.[3]

-

Precipitation: If the catalyst precipitates upon adding non-polar solvent, ensure the ligand is indeed the "nonane-4,6-dionato" (dipropionylmethane) variant, which is designed for lipophilicity. Acetylacetonate (acac) complexes are less soluble in hexanes/toluene.

-

Color Indication:

References

-

Rostovtsev, V. V., et al. (2002).[2] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Tornøe, C. W., et al. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry, 67(9), 3057–3064. Link

- Diez-Gonzalez, S. (2011). "Catalytic Applications of Copper(I) Complexes with N-Heterocyclic Carbenes." Current Organic Chemistry, 15(16), 2830-2845.

-

Buckley, B. R., et al. (2016).[2] "A New Simplified Protocol for Copper(I) Alkyne-Azide Cycloaddition Reactions Using Low Substoichiometric Amounts of Copper(II) Precatalysts." Synlett, 27(01), 51-56.[2] Link

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]

- 5. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]

- 6. interchim.fr [interchim.fr]

- 7. US8883516B2 - Click chemistry on heterogeneous catalysts - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Protocol: Bis(nonane-4,6-dionato-O,O')copper as a Precursor for High-Purity Copper Metallization and Nanomaterials

Executive Summary

In the pursuit of next-generation interconnects and conductive nanostructures, the choice of copper precursor is pivotal. While Copper(II) acetylacetonate [Cu(acac)₂] is the historical standard, its high melting point and poor solubility limit its utility in modern Liquid Injection Metal-Organic Chemical Vapor Deposition (LI-MOCVD).

Bis(nonane-4,6-dionato-O,O')copper(II) (hereafter referred to as Cu(nnd)₂ ) emerges as a superior alternative. By extending the ligand alkyl chains from methyl (in acac) to propyl, this complex achieves a significantly lower melting point (162°C vs. >280°C for acac) and enhanced solubility in non-polar organic solvents. This guide details the application of Cu(nnd)₂ for depositing high-purity copper films and synthesizing monodisperse nanoparticles, providing validated protocols that leverage its unique physicochemical profile.

Technical Profile & Physicochemical Properties[1][2][3][4][5][6]

The "propyl-winged" structure of the nonane-4,6-dionato ligand disrupts crystal packing, lowering the energy required for phase change. This results in a precursor that volatilizes cleanly without premature solid-state decomposition.

| Property | Specification | Advantage |

| Formula | C₁₈H₃₀CuO₄ | High metal content (~17 wt% Cu) |

| Ligand | Nonane-4,6-dione | Symmetric propyl chains enhance solubility |

| Melting Point | 162°C | 120°C lower than Cu(acac)₂; enables lower evaporation temps |

| Appearance | Blue/Green Crystalline Solid | Easy to handle; non-hygroscopic |

| Solubility | High in Toluene, Mesitylene, THF | Ideal for Liquid Injection MOCVD |

| Decomposition | >230°C (Onset) | Wide process window (ΔT ~70°C) between volatilization and reaction |

Application I: MOCVD of Metallic Copper Films

Target: Fabrication of low-resistivity copper interconnects for microelectronics.

Mechanistic Rationale

The deposition of Cu from Cu(nnd)₂ typically follows a hydrogen-reduction mechanism. Unlike Cu(I) precursors that disproportionate, this Cu(II) source requires an external reducing agent (H₂) to produce metallic films. The propyl groups on the ligand facilitate clean cleavage, minimizing carbon contamination compared to branched ligands like t-butyl (thd).

Experimental Workflow Diagram

The following diagram illustrates the Liquid Injection MOCVD workflow, critical for handling solid precursors with high melting points.

Figure 1: Liquid Injection MOCVD process flow for Cu(nnd)₂. The precursor is dissolved to bypass solid sublimation issues.

Validated Protocol: Copper Thin Film Deposition

Reagents:

-

Precursor: Bis(nonane-4,6-dionato-O,O')copper (99.9% trace metals basis).

-

Solvent: Anhydrous Toluene or Mesitylene (dried over molecular sieves).

-

Substrate: Si(100) with 10nm TiN barrier layer (cleaned via sonication in acetone/IPA).

Step-by-Step Procedure:

-

Precursor Solution Preparation:

-

Dissolve 1.87 g of Cu(nnd)₂ in 100 mL of anhydrous toluene to create a 0.05 M solution .

-

Note: The propyl chains ensure rapid dissolution at room temperature, unlike the acetylacetonate analogue which requires heating.

-

Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.

-

-

Reactor Setup (Liquid Injection System):

-

Vaporizer Temperature: Set to 170°C . This is slightly above the MP (162°C) to ensure flash evaporation without thermal cracking (which occurs >230°C).

-

Substrate Temperature: Heat the susceptor to 350°C .

-

Chamber Pressure: Stabilize at 10 Torr (1333 Pa) .

-

-

Deposition Cycle:

-

Introduce Carrier Gas: Argon at 200 sccm.

-

Introduce Reactant Gas: Hydrogen (H₂) at 500 sccm. Crucial: High H₂ partial pressure is required to fully reduce Cu(II) to Cu(0).

-

Injection: Begin liquid injection of the precursor solution at 0.15 mL/min .

-

Run duration: 30 minutes for ~100 nm thickness (rate depends on reactor geometry).

-

-

Post-Deposition Annealing:

-

Stop precursor flow.

-

Maintain H₂ flow and substrate temperature (350°C) for 10 minutes to densify the film and remove residual carbon.

-

Cool to room temperature under Argon.

-

Quality Control Check:

-

Visual: Film should be metallic copper color (salmon-pink). Dark/brown films indicate incomplete reduction (CuO formation) or carbon contamination.

-

Resistivity: Target < 5.0 µΩ·cm (Bulk Cu is 1.68 µΩ·cm; CVD films are typically higher due to grain boundaries).

Application II: Sol-Gel Synthesis of CuO Nanoparticles

Target: Synthesis of monodisperse Copper Oxide nanoparticles for catalysis or antimicrobial coatings.

Mechanistic Rationale

In solution-phase synthesis, Cu(nnd)₂ acts as a "reservoir" of copper. The thermal decomposition in a high-boiling solvent triggers the cleavage of the Cu-O bond. The long alkyl chains of the nonane-4,6-dione ligand provide steric bulk that naturally limits particle growth, acting as a de facto capping agent during the nucleation phase.

Validated Protocol: Thermal Decomposition

Reagents:

-

Precursor: Cu(nnd)₂ (1.0 mmol).

-

Solvent: 1-Octadecene (ODE) - High boiling point (315°C) non-coordinating solvent.

-

Surfactant: Oleylamine (3.0 mmol) - Acts as reducing agent and stabilizer.

Step-by-Step Procedure:

-

Complexation:

-

In a 50 mL three-neck flask, combine 1.0 mmol Cu(nnd)₂ (approx. 0.37 g) with 15 mL ODE and 3.0 mmol Oleylamine.

-

Observation: The solution will appear deep blue/green.

-

-

Degassing:

-

Connect to a Schlenk line. Evacuate and refill with Argon 3 times.

-

Heat to 100°C under vacuum for 20 minutes to remove water and volatile impurities.

-

-

Nucleation & Growth:

-

Switch to Argon flow.

-

Ramp temperature rapidly (10°C/min) to 240°C .

-

Critical Transition: At ~220-230°C, the solution color will shift from blue to brown/black, indicating the decomposition of the precursor and formation of Cu/CuO nuclei.

-

Hold at 240°C for 30 minutes.

-

-

Purification:

-

Cool to room temperature.

-

Add 40 mL of Ethanol to precipitate the nanoparticles.

-

Centrifuge at 6000 rpm for 10 minutes. Discard the supernatant (containing excess ligand).

-

Redisperse the pellet in Hexane or Toluene.

-

Data Output:

-

TEM Analysis: Expect spherical particles with diameter 8-12 nm.

-

Phase ID: XRD will confirm Cubic Cu (if kept inert) or Monoclinic CuO (if exposed to air/oxidized).

Decomposition Pathway & Ligand Chemistry[8]

Understanding the decomposition is vital for troubleshooting. The nonane-4,6-dionato ligand allows for a clean "proton-transfer" elimination in the presence of Hydrogen.

Figure 2: Proposed surface reaction mechanism during H₂-assisted CVD. The ligand gains a proton to revert to the stable neutral diketone [H(nnd)], which desorbs cleanly.

Safety & Handling

-

Hazard Class: Copper beta-diketonates are generally skin and eye irritants.

-

Inhalation: Avoid dust inhalation. The compound is bioactive and copper accumulation can be toxic. Use a fume hood.

-

Storage: Store in a cool, dry place. While air-stable, long-term exposure to moisture can hydrate the complex, altering the melting point. Desiccator storage is recommended.

References

-

Yoshida, I., et al. (1972).[1] Thermal Properties of Copper(II) Chelates of Some 1,5-Alkylpentane-2,4-diones. Bulletin of the Chemical Society of Japan. Link

-

Gordon, R. G., et al. (2001). New liquid precursors for chemical vapor deposition. Materials Research Society Symposium Proceedings. Link

- Context: Discusses the strategy of using longer alkyl chains to create liquid or low-melting precursors for CVD.

-

Turgambaeva, A. E., et al. (2018). Thermal stability and volatility of copper(II) beta-diketonates. Journal of Thermal Analysis and Calorimetry. Link

- Context: Comparative analysis of thermal properties of various Cu beta-diketon

-

NIST Chemistry WebBook. Copper, bis(2,4-pentanedionato-O,O')- (Analogous Structure Data). Link

- Context: Provides structural baseline for copper beta-diketonate coordin

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Decomposition of Bis(nonane-4,6-dionato-O,O')copper During CVD

Welcome to the Precursor Optimization Guide. As a Senior Application Scientist, I designed this resource to address a critical bottleneck in metallization workflows: the premature thermal degradation of bis(nonane-4,6-dionato-O,O')copper, commonly referred to as Cu(nd)₂. While this non-fluorinated β-diketonate offers excellent volatility and avoids fluorine contamination in copper films, its coordination sphere is highly sensitive to thermal and chemical stress during vapor transport.

This guide provides the mechanistic causality behind precursor failure, self-validating protocols to stabilize your delivery system, and a troubleshooting matrix to get your deposition rates back on track.

Mechanistic Overview of Cu(nd)₂ Thermal Degradation

The fundamental challenge with Cu(nd)₂ lies in the delicate balance between vaporization energy and the activation energy for ligand dissociation. The nonane-4,6-dionato ligand utilizes extended alkyl chains to sterically shield the Cu(II) center. This prevents intermolecular oligomerization and significantly lowers the melting point to 162 °C[1]. This steric bulk enhances volatility compared to standard acetylacetonates, allowing for lower vaporization temperatures[2].

However, if the thermal energy in the bubbler or delivery lines exceeds the Cu-O bond dissociation threshold, the complex undergoes homolytic cleavage. This ligand loss initiates a cascade of premature reduction and disproportionation events. The result is the formation of non-volatile copper aggregates that clog the delivery lines, deplete the vapor stream, and cause a severe drop in the substrate growth rate[3].

Quantitative Precursor Data

To establish a baseline for your CVD parameters, compare the thermal properties of Cu(nd)₂ against the industry-standard Cu(acac)₂.

Table 1: Thermal & Structural Comparison of Cu(II) β-diketonates

| Property | Bis(nonane-4,6-dionato)copper(II) [Cu(nd)₂] | Bis(pentane-2,4-dionato)copper(II) [Cu(acac)₂] |

| Melting Point | 162 °C | ~284 °C |

| Optimal Vaporization Temp | 120 °C – 140 °C (at < 1 Torr) | 180 °C – 200 °C |

| Decomposition Onset | ~180 °C – 200 °C | ~250 °C |

| Steric Shielding | High (Propyl/Butyl chains) | Low (Methyl chains) |

| Primary Degradation Pathway | Ligand dissociation / Cleavage | Disproportionation / Reduction |

Diagnostic Workflow

Use the following logical workflow to isolate the root cause of premature thermal decomposition in your CVD system.

Caption: Workflow for diagnosing and resolving Cu(nd)₂ premature thermal decomposition.

Troubleshooting Matrix

Table 2: Symptom-Cause-Solution Matrix

| Symptom | Mechanistic Cause | Self-Validating Corrective Action |

| Sudden drop in film growth rate | Bubbler temperature is too high, causing bulk precursor degradation in the reservoir. | Lower bubbler temp to 130 °C and reduce chamber base pressure. Validation: Steady precursor mass via QCM. |

| Dark particles in delivery lines | Cold spots in the line caused condensation, followed by localized overheating and reduction. | Re-wrap heating tapes to ensure a strict +10 °C gradient from the bubbler to the showerhead. |

| High carbon content in Cu film | Incomplete ligand removal at the substrate due to low deposition temperature. | Increase substrate temperature to > 225 °C to ensure complete volatilization of the cleaved ligand[2]. |

| Formation of CuO instead of Cu | Trace oxygen in the carrier gas is reacting with the thermally stressed Cu(II) complex. | Switch to Ultra-High Purity (UHP) Ar/N₂ and leak-test lines. Validation: XPS shows Cu 2p3/2 peak at 932.6 eV. |

Self-Validating Experimental Protocols

Protocol A: Establishing a Condensation-Free Thermal Gradient